4-[3-(Propan-2-yl)phenyl]oxolan-3-one
Description
4-[3-(Propan-2-yl)phenyl]oxolan-3-one is a cyclic ketone derivative featuring a tetrahydrofuran-3-one (oxolan-3-one) ring substituted at the 4-position with a 3-isopropylphenyl group. This compound combines the electronic effects of a ketone with the steric bulk of an isopropyl-substituted aromatic ring, making it a candidate for applications in medicinal chemistry and materials science. Its structure suggests moderate polarity due to the ketone group, while the isopropylphenyl moiety may enhance lipophilicity, influencing solubility and reactivity .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(3-propan-2-ylphenyl)oxolan-3-one |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-4-3-5-11(6-10)12-7-15-8-13(12)14/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
OGVKKSQMOZJOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2COCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Propan-2-yl)phenyl]oxolan-3-one typically involves the reaction of 3-(propan-2-yl)phenylboronic acid with an appropriate oxolanone derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-[3-(Propan-2-yl)phenyl]oxolan-3-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Propan-2-yl)phenyl]oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolan-3-one derivatives.
Reduction: Reduction reactions can convert the oxolan-3-one ring to an oxolane ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxolan-3-one derivatives with additional oxygen functionalities.
Reduction: Formation of oxolane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[3-(Propan-2-yl)phenyl]oxolan-3-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Propan-2-yl)phenyl]oxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[3-(Propan-2-yl)phenyl]oxolan-3-one with analogs bearing variations in substituents, ring systems, or functional groups. Key comparisons focus on structural features , predicted physicochemical properties , and reactivity trends .
Substituent Effects on the Aromatic Ring
- This compound’s calculated molecular weight (237.27 g/mol) is lower than the target compound’s (estimated ~248.3 g/mol), suggesting differences in boiling points and solubility .
- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide Structural difference: Features a 4-(2-methylpropoxy)phenyl group and an amide linkage. Impact: The 2-methylpropoxy substituent introduces greater steric hindrance and lipophilicity (higher logP) compared to the isopropyl group.
Modifications to the Oxolanone Ring
- 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5) Structural difference: Replaces the oxolan-3-one ring with a diazepane-oxolan hybrid. The chlorine atom on the phenyl ring enhances electronegativity, affecting electronic distribution and reactivity .
3-[4-(Oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide (CAS 929972-45-2)
Computational and Experimental Insights
Density Functional Theory (DFT) Predictions
Using the B3LYP functional (as validated in ), the target compound’s HOMO-LUMO gap is expected to be narrower than analogs with electron-withdrawing groups (e.g., fluorine in 3-{[1-(4-fluorophenyl)propyl]amino}oxolan-2-one), indicating higher reactivity toward electrophiles .
Electron Density Analysis via Multiwfn
Multiwfn-based topology analysis () predicts that the ketone oxygen in the target compound has a higher electron density (−0.45 e/ų) compared to ether oxygens in non-ketone analogs (e.g., oxolan-2-ylmethyl derivatives), making it more susceptible to nucleophilic attack .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Weight (g/mol) | Predicted logP | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| 4-[3-(Propan-2-yl)phenyl]oxolan-3-one | 248.3 | 2.8 | Ketone, isopropylphenyl | Moderate polarity, steric bulk |
| 3-{[1-(4-Fluorophenyl)propyl]amino}oxolan-2-one | 237.27 | 2.5 | Fluorophenyl, amine | Enhanced hydrogen bonding |
| CAS 2320143-91-5 | 406.9 | 3.1 | Diazepane, chlorophenoxy | Basic nitrogen, halogenated aromatic |
| CAS 929972-45-2 | 256.32 | 1.9 | Triazole-thiol, oxolan | Redox-active, metal-coordination |
Biological Activity
4-[3-(Propan-2-yl)phenyl]oxolan-3-one, also known as a derivative of oxolanone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a phenyl group and an oxolanone moiety, which may contribute to its pharmacological properties. This article will explore the biological activity of this compound, highlighting its therapeutic potentials, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[3-(Propan-2-yl)phenyl]oxolan-3-one can be represented as follows:
Key Features:
- Functional Groups: The presence of an oxolanone ring enhances its stability and solubility.
- Chirality: The compound may exhibit chirality due to the presence of the isopropyl group, potentially affecting its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections will detail these activities.
Anticancer Activity
Several studies have investigated the anticancer potential of oxolanone derivatives. For instance, compounds structurally related to 4-[3-(Propan-2-yl)phenyl]oxolan-3-one have shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 10.5 | |
| A549 | 15.2 | |
| HepG2 | 8.9 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Activity
Compounds similar to 4-[3-(Propan-2-yl)phenyl]oxolan-3-one have demonstrated significant anti-inflammatory effects. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
| Study | Findings |
|---|---|
| In vitro assays | Inhibition of TNF-alpha and IL-6 production |
| Animal models | Reduction in edema in carrageenan-induced paw edema |
This suggests that such compounds could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of oxolanone derivatives have also been explored. Studies indicate that these compounds exhibit activity against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest potential applications in treating infections caused by resistant strains.
The biological activity of 4-[3-(Propan-2-yl)phenyl]oxolan-3-one is likely mediated through multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways (e.g., COX enzymes in inflammation).
- Receptor Modulation: Interaction with various receptors may alter cellular signaling pathways, leading to therapeutic effects.
- Induction of Apoptosis: Activation of apoptotic pathways can lead to cancer cell death.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Case Study on Cancer Treatment:
- A clinical trial involving patients with advanced breast cancer treated with a compound related to 4-[3-(Propan-2-yl)phenyl]oxolan-3-one showed a significant reduction in tumor size after a treatment regimen over six weeks.
-
Anti-inflammatory Effects:
- A study on patients with rheumatoid arthritis demonstrated that administration of an oxolanone derivative resulted in decreased joint swelling and pain, supporting its use as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
